
2,5-Didecylbenzene-1,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Didecylbenzene-1,4-dicarbaldehyde: is an organic compound with the molecular formula C28H44O2 It is a derivative of benzene, featuring two decyl groups attached to the benzene ring at positions 2 and 5, and two formyl groups at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Didecylbenzene-1,4-dicarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the decyl groups at positions 2 and 5.
Formylation: The resulting 2,5-didecylbenzene is then subjected to a Vilsmeier-Haack reaction, where it reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl groups at positions 1 and 4.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 2,5-Didecylbenzene-1,4-dicarbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products:
Oxidation: 2,5-Didecylterephthalic acid.
Reduction: 2,5-Didecylbenzene-1,4-dimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: 2,5-Didecylbenzene-1,4-dicarbaldehyde serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Biology and Medicine:
Bioconjugation: The aldehyde groups can be used to form Schiff bases with amines, facilitating the conjugation of biomolecules for various applications.
Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.
Photovoltaics: Potential application in the development of organic photovoltaic materials.
作用机制
The mechanism of action of 2,5-Didecylbenzene-1,4-dicarbaldehyde primarily involves its aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For example, in bioconjugation, the aldehyde groups react with amines to form Schiff bases, which can then undergo further transformations.
相似化合物的比较
2,5-Dimethoxybenzene-1,4-dicarbaldehyde: Similar structure but with methoxy groups instead of decyl groups.
2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Similar structure but with butoxy groups instead of decyl groups.
2,5-Dimethylbenzene-1,4-dicarbaldehyde: Similar structure but with methyl groups instead of decyl groups.
Uniqueness:
Hydrophobicity: The long decyl chains in 2,5-Didecylbenzene-1,4-dicarbaldehyde impart significant hydrophobicity, making it suitable for applications in non-polar environments.
Steric Effects: The bulky decyl groups can influence the reactivity and selectivity of the compound in various chemical reactions.
属性
CAS 编号 |
200714-01-8 |
|---|---|
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
2,5-didecylterephthalaldehyde |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-21-28(24-30)26(22-27(25)23-29)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI 键 |
KLUHUQKTSHAYQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C(C=C1C=O)CCCCCCCCCC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)
![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)

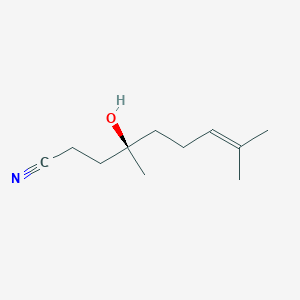


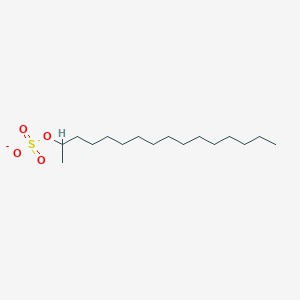
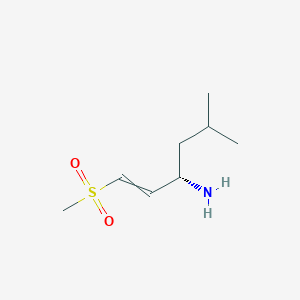
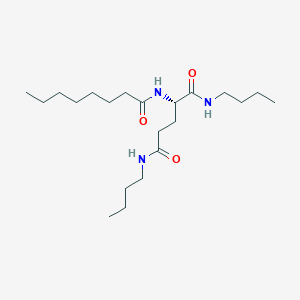
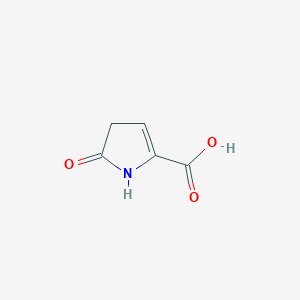
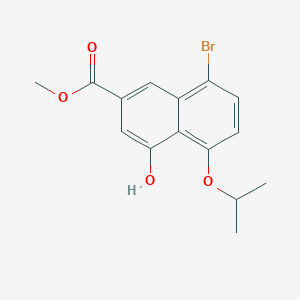
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)

